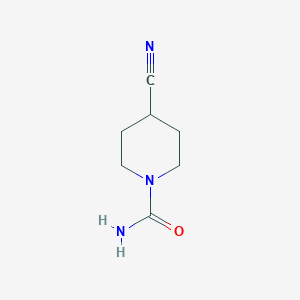

4-Cyanopiperidine-1-carboxamide

Description

Contextualization within Advanced Piperidine (B6355638) Chemistry

The piperidine ring is a privileged structure in medicinal chemistry, renowned for its favorable influence on the pharmacokinetic properties of drug candidates, such as enhancing membrane permeability, metabolic stability, and receptor binding. researchgate.net Consequently, the development of methods for the synthesis of diversely substituted piperidines is a central theme in drug discovery. nih.gov Compounds like 4-Cyanopiperidine-1-carboxamide fit into this theme as advanced building blocks, offering multiple points for chemical modification to generate libraries of novel compounds for biological screening. researchgate.net

Significance as a Versatile Synthetic Building Block

The true value of this compound lies in its capacity to serve as a versatile synthetic precursor. The cyano and carboxamide functional groups are amenable to a wide range of chemical transformations. For instance, the cyano group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening up avenues for amide bond formation or other nucleophilic additions. The carboxamide moiety can also undergo various reactions, allowing for the introduction of diverse substituents.

This versatility makes it an important intermediate for the synthesis of a variety of pharmaceutical and agrochemical agents. google.com The synthesis of its parent structure, 4-cyanopiperidine (B19701), often starts from isonipecotamide (B28982) (piperidine-4-carboxamide), which is dehydrated using reagents like thionyl chloride or phosphorus oxychloride. google.comgoogle.com

Overview of Current Research Trajectories in this compound Chemistry

Current research underscores the utility of the this compound scaffold in the design of targeted therapeutic agents. Derivatives of this compound are being explored for a range of biological activities.

One significant area of research is in the development of enzyme inhibitors. For example, molecules incorporating the piperidine-4-carboxamide framework have been designed and synthesized as potent inhibitors of human carbonic anhydrase (hCA) isoforms, some of which are implicated in cancer. nih.gov In these studies, the piperidine-4-carboxamide core serves as a central scaffold to which other functional groups are attached to achieve high affinity and selectivity for specific carbonic anhydrase isoforms, such as the tumor-associated hCA IX and XII. nih.gov

The table below summarizes the inhibitory activity of selected 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives against various human carbonic anhydrase isoforms.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| 6 | 7.9 | 45.8 | 0.9 | 25.4 |

| 11 | 49.6 | 35.1 | 8.3 | 2.7 |

| 12 | 69.3 | 41.2 | 5.6 | 18.7 |

| 13 | 90.1 | 42.1 | 8.1 | 6.7 |

| 15 | 10.8 | 89.3 | 11.4 | 5.2 |

| 16 | 25.4 | 105.1 | 0.8 | 3.9 |

| 20 | 19.8 | 111.2 | 0.9 | 4.2 |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| Data sourced from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human carbonic anhydrase inhibitors. nih.gov |

Chemical and Physical Properties

While specific experimental data for this compound is not broadly published, the properties of its closely related and commonly used N-Boc protected precursor, tert-butyl 4-cyanopiperidine-1-carboxylate, provide valuable context.

| Property | Value |

| Molecular Formula | C11H18N2O2 |

| Molecular Weight | 210.27 g/mol nih.govchembk.com |

| Appearance | White to off-white crystals or yellowish oil chembk.comechemi.com |

| Melting Point | 60-63 °C chembk.com |

| Boiling Point | 325.3±35.0 °C (Predicted) chembk.com |

| Density | 1.07±0.1 g/cm3 (Predicted) chembk.com |

| Solubility | Chloroform chembk.com |

| Topological Polar Surface Area | 53.3 Ų nih.gov |

| Hydrogen Bond Donor Count | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 3 nih.gov |

| Rotatable Bond Count | 2 nih.gov |

| Note: The data presented is for tert-butyl 4-cyanopiperidine-1-carboxylate, a common precursor and derivative. nih.govchembk.comechemi.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

4-cyanopiperidine-1-carboxamide |

InChI |

InChI=1S/C7H11N3O/c8-5-6-1-3-10(4-2-6)7(9)11/h6H,1-4H2,(H2,9,11) |

InChI Key |

FLZXSGXQNMXDRV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C#N)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyanopiperidine 1 Carboxamide and Its Key Precursors

Synthesis of 4-Cyanopiperidine (B19701) Derivatives: Precursors to the Carboxamide Functionality

The primary route to 4-cyanopiperidine involves the chemical modification of piperidine-4-carboxamide, commonly known as isonipecotamide (B28982). This transformation is typically achieved through dehydration reactions, although modern cyanation methods present alternative, albeit less documented, pathways.

Dehydration Reactions of Piperidine-4-carboxamide (Isonipecotamide)

The conversion of the primary amide group of isonipecotamide into a nitrile is a standard and widely reported method for synthesizing 4-cyanopiperidine. This process involves the removal of a water molecule, facilitated by various dehydrating agents.

Historically, several potent dehydrating agents have been employed for the synthesis of 4-cyanopiperidine from isonipecotamide. These classical reagents, while effective, often suffer from drawbacks such as low yields, harsh reaction conditions, and complex purification procedures.

Thionyl Chloride (SOCl₂): Thionyl chloride is another common dehydrating agent for this transformation. When isonipecotamide is heated in excess thionyl chloride (4 to 15 molar equivalents), the reported yields range from 32.7% to 62.8%. google.com However, these results have been noted as difficult to reproduce. google.com A different procedure using a large excess (6 molar equivalents) of thionyl chloride reported a yield of only 36%. google.com These methods often necessitate complex workups, including neutralizing large amounts of acid and performing multiple extractions. google.comgoogle.com

Table 1: Comparison of Classical Dehydration Methods for Isonipecotamide

| Dehydrating Agent | Key Conditions | Reported Yield | Drawbacks |

|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | pH adjustment to 13, multiple extractions | 29.7% | Laborious workup, very poor yield. google.com |

| Thionyl Chloride (SOCl₂) | Heating in large excess (4-15 eq.) | 32.7% - 62.8% | Low to moderate, non-reproducible yields; difficult workup. google.com |

| Trifluoroacetic Anhydride (TFAA) | Two-step process with hydrolysis | 27.1% | Inefficient, low overall yield. google.com |

Optimization of Reaction Conditions for Enhanced Yield and Purity

Significant research has been directed towards optimizing the dehydration of isonipecotamide to overcome the limitations of classical methods. A key breakthrough involves the use of thionyl chloride in the presence of a formamide (B127407) catalyst, which dramatically improves reaction efficiency and product quality.

This improved process involves dehydrating isonipecotamide with thionyl chloride in a suitable diluent, such as n-propyl acetate (B1210297) or toluene, with a formamide like dibutylformamide or dimethylformamide acting as a catalyst. google.comwipo.int This optimized method allows for the synthesis of 4-cyanopiperidine hydrochloride in high yield and purity, with reported yields reaching up to 86.5% and purity levels of 99.7%. google.com A crucial advantage of this procedure is the direct isolation of the product as a solid by filtering the reaction mixture, which simplifies the workup, avoids difficult extractions of the water-soluble free base, and eliminates the need for distillation. google.comgoogle.com

Table 2: Examples of Optimized Dehydration of Isonipecotamide using SOCl₂ and Formamide Catalyst

| Formamide Catalyst | Diluent | Temperature | Time | Yield of Hydrochloride Salt | Purity |

|---|---|---|---|---|---|

| Dibutylformamide | Toluene | 20 °C | Not specified | 86.5% | 99.7% |

| Dibutylformamide | n-propyl acetate | 20 °C | Not specified | 79.1% | 98.1% |

| Dimethylformamide | n-propyl acetate | 10-20 °C | 59 hours | 77.1% | 81.7% |

Data sourced from patent literature. google.com

The development of an efficient and economical process for producing 4-cyanopiperidine is essential for its use as a pharmaceutical intermediate. The optimized dehydration method using thionyl chloride and a formamide catalyst has been identified as a technically simple, economical, and ecological route suitable for large-scale production. google.com

The key features that make this process scalable are:

High Yield and Purity: The process consistently delivers high yields (over 75%) and high purity of the final product. google.com

Simplified Isolation: The product is isolated as the hydrochloride salt via simple filtration from the reaction mixture. This avoids the problematic and solvent-intensive extractions required in older methods. google.comgoogle.com

Avoidance of Harsh Conditions: The reaction proceeds at moderate temperatures (e.g., 20°C) and avoids the use of large excesses of hazardous reagents or strong bases for neutralization. google.com

Economic and Ecological Advantages: The efficiency of the reaction and the simplicity of the workup reduce solvent waste and energy consumption, making it a more environmentally friendly and cost-effective industrial process. google.com

Cyanation Reactions for Piperidine (B6355638) Nitriles

Modern synthetic chemistry offers advanced methods for introducing nitrile groups into molecules, including catalytic approaches that can provide alternatives to classical dehydration.

Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. In the context of nitrile synthesis, photoredox methods have been developed for the cyanation of various substrates. For example, the direct C-H cyanation of aromatic compounds has been achieved using an acridinium (B8443388) photoredox catalyst and a cyanide source under an aerobic atmosphere at room temperature. nih.govnih.gov Another strategy involves the decarboxylative cyanation of aliphatic carboxylic acids, which proceeds by merging photoredox catalysis with cyanobenziodoxolone reagents. rsc.org

While these techniques represent the cutting edge of nitrile synthesis, their specific application for the direct production of 4-cyanopiperidine from a suitable piperidine precursor is not yet widely documented in scientific literature. Research in photoredox catalysis has explored the functionalization of piperidines, such as the enantioselective C-H cyanation of acyclic amines to construct the chiral piperidine ring system itself. nih.gov However, a direct photoredox-catalyzed cyanation at the 4-position of a pre-formed piperidine ring remains a developing area.

Formation of the Carboxamide Moiety in 4-Cyanopiperidine-1-carboxamide Frameworks

The creation of the carboxamide group at the C4 position is a critical step. This can be approached by either converting an existing cyano group or by forming an amide bond from a carboxylic acid precursor.

Nitrile Hydrolysis Strategies for Carboxamide Formation

The hydrolysis of a nitrile offers a direct pathway to a carboxamide. This transformation can be catalyzed by either acid or base, though careful control of reaction conditions is necessary to prevent complete hydrolysis to the corresponding carboxylic acid. masterorganicchemistry.com The starting material for this approach is typically a 4-cyanopiperidine derivative where the piperidine nitrogen is protected to prevent unwanted side reactions.

In an acidic medium, the nitrile group is protonated, which increases its electrophilicity and makes it susceptible to nucleophilic attack by water. khanacademy.org This process, typically conducted by heating the nitrile with a dilute acid, initially forms the desired amide. However, the amide itself can undergo further acid-catalyzed hydrolysis to yield a carboxylic acid and an ammonium (B1175870) salt. masterorganicchemistry.com

A notable example involves the selective hydrolysis of an anilino-nitrile using concentrated sulfuric acid to successfully yield the corresponding anilino-amide, demonstrating that under specific, controlled conditions, the reaction can be halted at the amide stage. researchgate.net Achieving this selectivity for 4-cyanopiperidine derivatives requires careful optimization of acid concentration, temperature, and reaction time to favor the formation of 4-carboxamidopiperidine over the carboxylic acid.

Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. This reaction is also typically performed under reflux. The initial product is the amide, but similar to acidic hydrolysis, the reaction can proceed to form a carboxylate salt and ammonia (B1221849) gas. researchgate.net To obtain the free carboxylic acid, a subsequent acidification step is required. The challenge in basic hydrolysis remains the isolation of the amide intermediate before it undergoes further reaction.

Direct Amidation via Carboxylic Acid Activation

An alternative and highly controlled method for forming the C4-carboxamide is through the direct amidation of a piperidine-4-carboxylic acid derivative. This common reaction in medicinal chemistry involves the activation of the carboxylic acid, enabling it to react with an amine, in this case, a source of ammonia, to form the primary amide. nih.gov

A variety of coupling reagents have been developed to facilitate amide bond formation. nih.gov These reagents react with a carboxylic acid to form a highly reactive intermediate that is readily attacked by an amine. google.com

Common carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are frequently employed. google.com The reaction of a carboxylic acid with EDC, often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), forms a reactive HOBt ester. This intermediate efficiently reacts with an amine to produce the desired amide with high yield. nih.govnih.gov The use of HOBt also helps to minimize side reactions and potential racemization. A general protocol involves dissolving the carboxylic acid, such as N-Boc-piperidine-4-carboxylic acid, in a suitable solvent like DMF, followed by the addition of EDC, HOBt, and an ammonia source (e.g., ammonium chloride) along with a non-nucleophilic base like DIEA. commonorganicchemistry.com

| Coupling Reagent | Full Name | Key Characteristics |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble carbodiimide; its urea (B33335) byproduct is also water-soluble, facilitating purification via aqueous extraction. google.com |

| DCC | Dicyclohexylcarbodiimide | Highly effective for solution-phase synthesis; its urea byproduct is insoluble in most organic solvents and precipitates out. |

| HOBt | 1-Hydroxybenzotriazole | Often used as an additive with carbodiimides to enhance reactivity, increase yields, and suppress racemization. nih.govnih.gov |

| DMAP | 4-(Dimethylamino)pyridine | Can be used as a catalyst in conjunction with coupling reagents to form a highly reactive acyliminium ion intermediate. nih.govacgpubs.org |

Chemical Reactivity and Advanced Derivatization Strategies of 4 Cyanopiperidine 1 Carboxamide Analogs

Transformations Involving the Carboxamide Functional Group

The carboxamide group of 4-cyanopiperidine-1-carboxamide is a key site for synthetic modifications, including further amidation to form urea (B33335) linkages and reduction to the corresponding amine.

Further Amidation and Urea Linkage Formation

The nitrogen atom of the carboxamide can participate in further acylation or related reactions to form more complex structures. A significant transformation in this category is the formation of urea linkages. This can be achieved through various synthetic methodologies, often involving the reaction of the carboxamide with isocyanates or through palladium-catalyzed amidation processes. organic-chemistry.org The synthesis of unsymmetrical ureas is also possible through one-pot arylation-deprotection protocols followed by a second arylation. organic-chemistry.org These reactions are valuable for creating molecules with diverse structural motifs. organic-chemistry.org

| Reactant | Reagent/Catalyst | Product Type | Reference |

| Aryl Chlorides/Triflates | Sodium Cyanate, Palladium Catalyst | Unsymmetrical N,N'-di- and N,N,N'-trisubstituted ureas | organic-chemistry.org |

| Benzylurea | Palladium Catalyst | Unsymmetrical N,N'-diarylureas | organic-chemistry.org |

| Primary Amine Salts | Carbonyldiimidazole | Monosubstituted Carbamoylimidazoles (Urea Precursors) | organic-chemistry.org |

Reduction of the Carboxamide Group

The carboxamide functional group can be reduced to an amine. Powerful reducing agents like lithium aluminum hydride (LAH) are capable of reducing amides to amines. harvard.edu This reaction provides a direct route to converting the carboxamide functionality into a primary amine, significantly altering the molecule's chemical properties and potential interactions. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH3•THF), are also effective for the reduction of amides. harvard.edu

Reactions at the Cyano Functional Group

The cyano group of this compound is a versatile handle for a variety of chemical transformations, including carbon-carbon bond formation, reduction to an amine, and hydrolysis to a carboxylic acid.

Grignard Reactions and Other Organometallic Additions for C-C Bond Formation

The electrophilic carbon atom of the nitrile group is susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents. This reaction results in the formation of a new carbon-carbon bond, leading to a ketone after hydrolysis of the intermediate imine. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in an ether solvent, and the intermediate imine is subsequently hydrolyzed with aqueous acid. masterorganicchemistry.com Copper(I) salts can catalyze the nucleophilic addition of Grignard reagents to nitriles, particularly with sterically demanding components. masterorganicchemistry.com

The regioselectivity of organometallic additions to α,β-unsaturated systems, known as 1,2- versus 1,4-addition, is dependent on the nature of the nucleophile. libretexts.org Strong nucleophiles like Grignard reagents tend to favor 1,2-addition. libretexts.org

| Reagent Type | Reaction | Product (after hydrolysis) | Reference |

| Grignard Reagent | Nucleophilic addition | Ketone | masterorganicchemistry.comlibretexts.org |

| Organocuprates (Gilman Reagents) | Conjugate (1,4) addition | β-substituted carbonyl compound | libretexts.org |

Reduction of the Nitrile to Amines

The nitrile group can be readily reduced to a primary amine. libretexts.org A common and effective method for this transformation is the use of lithium aluminum hydride (LiAlH4). libretexts.orgchemguide.co.ukyoutube.com The reaction proceeds via nucleophilic addition of hydride to the electrophilic carbon of the nitrile, forming an intermediate imine anion which is further reduced. libretexts.org Catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium, platinum, or Raney nickel is another widely used method for nitrile reduction. chemguide.co.ukcommonorganicchemistry.com Other reducing agents like borane-tetrahydrofuran (BH3-THF) and borane-dimethylsulfide (BH3-SMe2) can also be employed. commonorganicchemistry.com

| Reducing Agent | Conditions | Product | Reference |

| Lithium Aluminum Hydride (LiAlH4) | Ether solvent, followed by aqueous workup | Primary Amine | libretexts.orgchemguide.co.ukyoutube.com |

| H2/Raney Nickel | Often with NH3 or NH4OH to minimize byproducts | Primary Amine | commonorganicchemistry.com |

| H2/Palladium on Carbon (Pd/C) | Often with NH3 or NH4OH to minimize byproducts | Primary Amine | commonorganicchemistry.com |

| Borane-Tetrahydrofuran (BH3-THF) | THF, heating | Primary Amine | commonorganicchemistry.com |

| Borane-Dimethylsulfide (BH3-SMe2) | THF, heating | Primary Amine | commonorganicchemistry.com |

Hydrolysis of the Nitrile to Carboxylic Acids

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. lumenlearning.comchemistrysteps.combyjus.com The reaction proceeds through an amide intermediate. byjus.comchemguide.co.uk

Acid-catalyzed hydrolysis typically involves heating the nitrile with a dilute acid, such as hydrochloric acid. chemguide.co.uk The protonation of the nitrile nitrogen activates the carbon-nitrogen triple bond towards nucleophilic attack by water. lumenlearning.comchemistrysteps.com

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521). byjus.comchemguide.co.uk This process initially forms the salt of the carboxylic acid, which can then be neutralized with acid to yield the free carboxylic acid. chemguide.co.uk

| Hydrolysis Condition | Reagents | Intermediate | Final Product | Reference |

| Acidic | Dilute HCl, heat | Amide | Carboxylic Acid | lumenlearning.comchemistrysteps.comchemguide.co.uk |

| Basic | NaOH solution, heat | Amide | Carboxylate Salt (then Carboxylic Acid after acidification) | chemistrysteps.combyjus.comchemguide.co.uk |

Modifications of the Piperidine (B6355638) Ring System

Regioselective and Stereoselective Transformations

The controlled functionalization of the piperidine ring is paramount for developing analogs with defined structures and biological activities. The presence of the N-carboxamide and C4-cyano groups influences the reactivity of the C-H bonds at the C2, C3, C5, and C6 positions. Site-selectivity is often achieved through catalyst and protecting group control.

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have emerged as a powerful tool for the direct functionalization of piperidines. nih.govnih.gov The site of functionalization can be directed by the choice of both the N-protecting group and the rhodium catalyst. nih.govnih.gov For instance, N-Boc-piperidine can be functionalized at the C2 position, while specifically designed N-acyl groups can direct arylation to the C4 position. nih.govnih.gov Achieving C3 functionalization is more challenging due to the deactivating inductive effect of the ring nitrogen but can be accomplished indirectly through methods like the reductive ring-opening of a cyclopropane (B1198618) intermediate fused to the piperidine ring. nih.govnih.gov

Stereoselectivity is another critical aspect, and several methods have been developed to produce vicinally substituted piperidines with high diastereoselectivity. rsc.org One such approach involves the carbolithiation of α-aryl piperidine enecarbamates, which allows for the direct synthesis of C2, C3-disubstituted piperidines. rsc.org Furthermore, intramolecular Mannich reactions of sulfinimine-derived building blocks provide a highly stereoselective route to polysubstituted piperidines. arkat-usa.org The sulfinimine group acts as a potent chiral auxiliary, directing the cyclization to yield a single isomer which can then be further elaborated. arkat-usa.org Gold-catalyzed cyclization of N-homopropargyl amides followed by a chemoselective reduction and a spontaneous Ferrier rearrangement represents a flexible and highly diastereoselective [5+1] cycloaddition approach to constructing piperidin-4-ols, which are precursors to a variety of substituted piperidines. nih.gov

| Methodology | Target Position(s) | Key Features | Reference |

|---|---|---|---|

| Rhodium-Catalyzed C-H Insertion | C2, C3, C4 | Site-selectivity is controlled by the N-protecting group and catalyst. Enables direct functionalization of C-H bonds. | nih.gov, nih.gov |

| Carbolithiation of Enecarbamates | C2, C3 (vicinal) | Highly diastereoselective synthesis of vicinally disubstituted piperidines. | rsc.org |

| Intramolecular Mannich Reaction | Polysubstitution | Sulfinimine chiral auxiliaries provide high stereocontrol, leading to single-isomer products. | arkat-usa.org |

| Gold-Catalyzed [5+1] Cycloaddition | C4 (as precursor) | A flexible and diastereoselective route to piperidin-4-ols, versatile intermediates for further derivatization. | nih.gov |

Introduction of Spirocyclic Scaffolds

The incorporation of spirocyclic systems onto the piperidine ring is a prominent strategy in medicinal chemistry to increase molecular rigidity and three-dimensionality. Spiropiperidines are found in numerous bioactive compounds and are desirable scaffolds in drug discovery. rsc.orgwhiterose.ac.uk Synthetic strategies can be broadly categorized into two approaches: forming the spiro-ring on a pre-existing piperidine or constructing the piperidine ring onto a carbocyclic or heterocyclic precursor. rsc.orgbeilstein-journals.org

One innovative method for constructing spirocyclic piperidines involves a radical hydroarylation powered by organic photoredox catalysis. nih.govthieme-connect.comthieme-connect.comnih.gov In this process, a linear aryl halide precursor undergoes a light-driven, single-electron reduction to form an aryl radical, which then cyclizes in a regioselective exo-mode to furnish the spirocyclic piperidine scaffold. nih.govthieme-connect.com This method is notable for its mild conditions and avoidance of toxic or precious metal reagents. nih.govnih.gov

Other established methods include palladium-catalyzed intramolecular cyclizations. For example, an intramolecular α-arylation of an amide enolate can furnish a 3-spiropiperidine system. whiterose.ac.uk Samarium(II) iodide-mediated stereoselective radical cyclizations have also been effectively used to create aza-spirocycles. whiterose.ac.uk The synthesis of a novel spirocyclic analog of the DPP-4 inhibitor Alogliptin highlights a strategy where the spiro-cyclopropyl ring is constructed prior to the assembly of the piperidine ring itself, showcasing the versatility of synthetic planning in accessing these complex structures. beilstein-journals.orgnih.govsemanticscholar.org Additionally, multi-component reactions, such as the one-pot synthesis of bis-spiro piperidines using a nano γ-alumina supported antimony(V) catalyst under ultrasonic irradiation, provide an efficient means to generate these scaffolds. rsc.org

| Synthetic Strategy | Key Reagents/Catalysts | Type of Spirocycle Formed | Reference |

|---|---|---|---|

| Photoredox-Catalyzed Radical Hydroarylation | Organic Photoredox Catalyst (e.g., 3DPAFIPN), Hünig's base | Spiro-fused heterocycles (e.g., dihydrofuran, indoline) | nih.gov, thieme-connect.com, thieme-connect.com |

| Palladium-Catalyzed α-Arylation | Palladium catalyst | 3-Spiropiperidines | whiterose.ac.uk |

| Samarium(II)-Mediated Cyclization | SmI₂ | Aza-spirocycles | whiterose.ac.uk |

| Pre-construction of Spiro-Ring | Ethyl cyanoacetate, 1,2-dibromoethane | Spiro-cyclopropyl piperidine | beilstein-journals.org, nih.gov, semanticscholar.org |

| Three-Component Ultrasonic Synthesis | Nano γ-alumina supported Sb(V) | Bis-spiro piperidines | rsc.org |

Advanced Analytical and Spectroscopic Characterization in 4 Cyanopiperidine 1 Carboxamide Research

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for separating 4-Cyanopiperidine-1-carboxamide from starting materials, by-products, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and related compounds. Reverse-phase HPLC is commonly utilized, where the compound is separated based on its polarity. sielc.com Analytical methods often employ a C18 column with a mobile phase consisting of a mixture of an aqueous component (like water with 0.1% trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile (B52724) (MeCN). nih.gov The gradient and flow rate are optimized to achieve effective separation from any impurities. For instance, a typical analytical run might use a Gemini C18 column with a flow rate of 1.0 mL/min. nih.gov For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are substituted for non-volatile ones like phosphoric acid. sielc.com

| Parameter | Condition | Source |

|---|---|---|

| Instrument | Agilent Technologies 1260/1290 Infinity II | nih.gov |

| Column | Gemini C18 (5 µm, 250 × 4.6 mm) | nih.gov |

| Mobile Phase | A: 0.1% TFA in water; B: Acetonitrile (MeCN) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detector | UV-VIS (210, 254, 280 nm) | nih.gov |

Gas Chromatography (GC) is another powerful tool for analyzing volatile or semi-volatile piperidine compounds. researchgate.net For less volatile or polar compounds like piperidine amides, derivatization is often necessary to improve chromatographic behavior and sensitivity. oup.com A common derivatization agent is pentafluorobenzoyl chloride, which converts the amide into a less polar and more stable derivative suitable for GC analysis. oup.com

When coupled with a mass spectrometer (GC-MS), this method provides both retention time data for quantification and mass spectra for structural confirmation. oup.com A typical GC-MS analysis might use a fused-silica capillary column, such as a CP-Sil-5CB-MS, with helium as the carrier gas. oup.com The mass detector, operating in scan mode, identifies compounds by comparing their retention times and mass spectra against known standards. oup.com

| Parameter | Condition | Source |

|---|---|---|

| Column | WCOT fused-silica CP-Sil-5CB-MS (25 m x 0.25-mm i.d., 0.4-μm film) | oup.com |

| Carrier Gas | Helium (1.0 mL/min) | oup.com |

| Injector Temperature | 280°C | oup.com |

| Detector | Mass Spectrometer (Scan Mode) | oup.com |

| Derivatization | Pentafluorobenzoylchloride (PFBCI) | oup.com |

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used to monitor the progress of chemical reactions in real-time. bldpharm.com By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (e.g., a mixture of dichloromethane (B109758) and methanol), chemists can visualize the consumption of starting materials and the formation of the desired product. nih.gov The components are identified by their retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. For example, a piperidine derivative might show an Rf value of 0.32 in a 9:1 dichloromethane/methanol system. nih.gov

When a synthesis yields a mixture of products or contains significant impurities, column chromatography is the standard method for purification on a preparative scale. rsc.org Flash chromatography, a variation that uses pressure to speed up solvent flow, is particularly common. nih.gov The crude product is loaded onto a column packed with a stationary phase, most often silica gel. caltech.edugoogle.com A solvent system, or eluent, is then passed through the column. caltech.edu Components of the mixture separate based on their differential adsorption to the silica gel and solubility in the eluent. By systematically changing the eluent polarity (gradient elution), compounds can be selectively washed off the column and collected as pure fractions. nih.gov For example, a gradient of ethyl acetate (B1210297) in hexanes is a frequently used eluent system for purifying piperidine derivatives. nih.govcaltech.edu

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone of structural elucidation, providing detailed information about the molecular architecture of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: Proton NMR gives detailed information about the hydrogen atoms in the molecule. For this compound, the spectrum would show characteristic signals for the protons on the piperidine ring. The chemical shifts (δ, in ppm), splitting patterns (multiplicity), and integration values of these signals allow for the assignment of each proton. For the closely related salt, 4-cyanopiperidine (B19701) hydrochloride, proton signals for the piperidine ring appear in the range of δ 1.91-3.20 ppm in a deuterated DMSO solvent. google.com

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shift of each signal is indicative of its electronic environment. For this compound, distinct signals would be expected for the nitrile carbon (typically δ 118-125 ppm), the amide carbonyl carbon (δ ~170 ppm), and the various carbons of the piperidine ring. nih.govcompoundchem.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), helping to map out the spin systems within the piperidine ring. researchgate.netwestmont.edu

HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation) correlates proton signals with the carbon atoms they are directly attached to. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (over two or three bonds), which is crucial for piecing together different fragments of the molecule, such as connecting the piperidine ring to the cyano and carboxamide groups. researchgate.net

Together, these NMR experiments provide unambiguous evidence for the structure of this compound.

| Technique | Compound | Observed Chemical Shifts (δ, ppm) | Source |

|---|---|---|---|

| ¹H NMR | 4-Cyanopiperidine hydrochloride (in d₆-DMSO) | 1.91-2.13 (m, 2H), 2.08-2.13 (m, 2H), 2.97-3.00 (m, 2H), 3.12-3.2 (m, 3H), 9.27 (s, br, 2H) | google.com |

| ¹³C NMR | A substituted piperidine derivative (in CDCl₃) | Key signals: 194.8 (C=O), 159.5, 138.6, 138.3, 135.7, 131.3, 129.2, 128.4, 122.4, 118.7, 114.2, 55.2 (CH₃) | nih.gov |

Mass Spectrometry (MS) (e.g., LC-MS, ESI-MS/MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. When coupled with liquid chromatography (LC), the resulting LC-MS system allows for the separation of complex mixtures prior to mass analysis, enhancing specificity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For a compound like this compound, LC-MS/MS is the method of choice for both identification and quantification in complex matrices. researchgate.net The analysis begins with the separation of the target analyte from other components on an LC column. Hydrophilic Interaction Liquid Chromatography (HILIC) can be particularly effective for polar compounds such as this. mdpi.comnih.gov

Following chromatographic separation, the analyte enters the mass spectrometer, where it is typically ionized using Electrospray Ionization (ESI). ESI is a soft ionization technique that usually produces the protonated molecule [M+H]⁺ in positive ion mode. For this compound (M.W. = 153.19 g/mol ), this would correspond to an ion at an m/z of approximately 154.19.

In the tandem mass spectrometry (MS/MS) stage, this parent ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions (product ions). The fragmentation pattern is like a fingerprint for the molecule, allowing for definitive structural confirmation.

Expected Fragmentation Pattern: The fragmentation of the [M+H]⁺ ion of this compound would likely involve the cleavage of the amide and cyano groups, as well as fragmentation of the piperidine ring. This provides structural information and allows for the development of highly selective quantitative methods using Multiple Reaction Monitoring (MRM).

| Parent Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Origin of Fragment |

|---|---|---|---|

| 154.19 | 137.16 | NH₃ (Ammonia) | Loss of the -NH₂ part of the carboxamide group |

| 154.19 | 111.10 | CONH₂ (Carboxamide radical) | Cleavage of the exocyclic C-N bond |

| 154.19 | 94.08 | C₃H₄N (Acrylonitrile fragment) | Complex ring fragmentation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. Each type of bond and functional group absorbs IR radiation at a characteristic frequency, or wavenumber.

For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to its key functional groups: the nitrile group (C≡N), the amide group (C=O and N-H), and the aliphatic C-H bonds of the piperidine ring. Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid samples. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Amide (N-H) | Stretching | 3400 - 3200 | Two bands (primary amide), medium to strong |

| Aliphatic (C-H) | Stretching | 3000 - 2850 | Strong, sharp |

| Nitrile (C≡N) | Stretching | 2260 - 2220 | Medium, sharp |

| Amide (C=O) | Stretching (Amide I band) | ~1680 - 1640 | Strong, sharp |

| Amide (N-H) | Bending (Amide II band) | ~1640 - 1550 | Medium to strong |

Single-Crystal X-ray Diffraction for Solid-State Structural Analysis

To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the structure refined. mdpi.com The final output includes detailed crystallographic data.

| Parameter | Description | Example Value (Hypothetical) |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₇H₁₁N₃O |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. mdpi.com | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. mdpi.com | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95° |

| Volume (V) | The volume of the unit cell. mdpi.com | 845 ų |

| Z | The number of molecules per unit cell. | 4 |

Quantitative Analysis Methods (e.g., Quantitative NMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the concentration or purity of a substance without the need for an identical reference standard of the analyte. researchgate.net The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. usp.org

In a typical ¹H qNMR experiment for purity assessment, a known mass of the this compound sample is dissolved in a suitable deuterated solvent along with a known mass of a high-purity internal calibration standard. ox.ac.uknih.gov The calibrant must have at least one resonance that is well-resolved from any analyte signals. nih.gov By comparing the integral of a specific, non-overlapping proton signal from the analyte with the integral of a signal from the calibrant, the molar ratio and thus the purity of the analyte can be calculated with high precision. usp.orgox.ac.uk

Purity Calculation Formula: Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

| Parameter | Symbol | Description |

|---|---|---|

| Analyte Integral | Ianalyte | The integrated area of a selected analyte signal. |

| Standard Integral | Istd | The integrated area of a selected standard signal. |

| Analyte Protons | Nanalyte | Number of protons giving rise to the selected analyte signal. |

| Standard Protons | Nstd | Number of protons giving rise to the selected standard signal. |

| Analyte Mass | manalyte | Mass of the analyte sample weighed. |

| Standard Mass | mstd | Mass of the internal calibration standard weighed. |

| Analyte Molar Mass | Manalyte | Molar mass of the analyte (153.19 g/mol). |

| Standard Molar Mass | Mstd | Molar mass of the chosen standard (e.g., Maleic acid: 116.07 g/mol). |

| Standard Purity | Pstd | Purity of the internal calibration standard (as a percentage). |

Derivatization Techniques for Enhanced Analytical Detection and Characterization

Chemical derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. This is often done to enhance the analytical properties of a molecule for a specific detection method. researchgate.net The primary goals of derivatization in the context of analysis are to improve chromatographic separation, increase detection sensitivity (e.g., for UV or fluorescence detectors), and/or enhance ionization efficiency for mass spectrometry. researchgate.netnih.gov

While this compound has functional groups that are amenable to direct analysis, derivatization could be employed in specific scenarios, such as trace-level quantification in complex biological matrices. The primary amide (-CONH₂) is a potential target for derivatization. For instance, attaching a moiety with high proton affinity or a permanent positive charge can significantly boost the signal in positive-ion ESI-MS. nih.gov This strategy can lower the limits of detection by several orders of magnitude. nih.gov

| Target Functional Group | Derivatization Reagent Class | Example Reagent | Analytical Advantage |

|---|---|---|---|

| Primary Amide (-CONH₂) | Acylating Agents | Dansyl Chloride | Introduces a fluorescent tag for HPLC-FLD detection and improves MS ionization. |

| Primary Amide (-CONH₂) | Alkylating Agents | Pentafluorobenzyl Bromide (PFBBr) | Introduces an electrophoric tag for sensitive detection by Electron Capture Detection (ECD) in GC or enhances LC-MS response. |

| Nitrile (-C≡N) | Reduction followed by derivatization | Reduction to a primary amine (-CH₂NH₂), followed by reaction with a labeling agent like Fluorescamine. | Creates a highly fluorescent derivative for trace analysis. |

Computational and Theoretical Chemistry Investigations of 4 Cyanopiperidine 1 Carboxamide

Molecular Modeling and Conformational Analysis

The conformational landscape of the piperidine (B6355638) ring is a cornerstone of its chemical and biological activity. For 4-Cyanopiperidine-1-carboxamide, the piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for this six-membered heterocycle. The substituents—the cyano group at the 4-position and the carboxamide group at the 1-position (the nitrogen atom)—will influence the preference for axial versus equatorial orientations.

In related N-acyl-2r,6c-diphenylpiperidin-4-one oximes, it has been observed that blocking the nitrogen atom with groups like N-phenylcarbamoyl or N-benzoyl can lead to the adoption of boat conformations. researchgate.net However, for a simple carboxamide group on the piperidine nitrogen, the chair conformation is generally maintained. The orientation of the 4-cyano group will be crucial. Typically, bulky substituents on a piperidine ring prefer the equatorial position to minimize steric hindrance. The cyano group, while not exceptionally large, would likely favor the equatorial position.

Molecular dynamics (MD) simulations on various piperidine derivatives have been employed to explore their conformational behaviors in different environments, such as in explicit solvent. researchgate.net Such simulations for this compound would reveal the dynamic interplay between the piperidine ring puckering and the rotation of the carboxamide and cyano groups, providing insights into the molecule's flexibility and the solvent-accessible surface area. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like this compound. DFT studies on substituted piperidines and piperazines have successfully predicted molecular geometries, vibrational frequencies, and electronic properties. researchgate.netjksus.org

For this compound, DFT calculations using functionals like B3LYP or WB97XD with appropriate basis sets (e.g., 6-311++G**) could provide optimized geometries that can be compared with experimental data if available. jksus.org These calculations would also yield insights into the electronic stability and reactivity of the molecule through the analysis of frontier molecular orbitals (HOMO and LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity. researchgate.net

Furthermore, Natural Bond Orbital (NBO) analysis can elucidate electronic exchanges and charge transfer interactions within the molecule. jksus.org For instance, it could detail the delocalization of the nitrogen lone pair of the piperidine ring into the carbonyl group of the carboxamide substituent. Atoms-in-molecules (AIM) and electron localization function (ELF) analyses can be used to study intramolecular and intermolecular interactions, including hydrogen bonding. jksus.org

A study on piperine, which contains a piperidine ring attached to a carbonyl group, showed that the piperidine ring significantly influences the steric and electronic properties of the molecule, affecting its chemical stability. researchgate.net Similar effects would be expected in this compound.

Elucidation of Structure-Reactivity Relationships and Reaction Mechanisms

The electronic and steric features of this compound, as determined by computational methods, are crucial for understanding its reactivity. The cyano group is an electron-withdrawing group, which will influence the electron density distribution in the piperidine ring. The carboxamide group at the nitrogen atom will also modulate the ring's electronic properties.

Structure-activity relationship (SAR) studies on various piperidine derivatives have highlighted the importance of substituents in determining their biological activity. nih.govnih.govmdpi.com For example, in a series of 4-fluoro-2-cyanopyrrolidine DPP-IV inhibitors, the introduction of a cyano group was a key element for their inhibitory effect. nih.gov Similarly, the cyano and carboxamide groups in this compound would be expected to play significant roles in its interactions with biological targets.

Computational studies can also elucidate reaction mechanisms. For instance, theoretical calculations have been used to study hydrogen migration reactions in piperidine radicals and the influence of protonation and solvation on the reaction pathways. nih.gov Similar studies on this compound could predict its behavior in various chemical transformations.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can be employed to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. For N-substituted piperidine and pyrrolidine (B122466) derivatives, DFT methods have been used to calculate 1H and 13C NMR chemical shifts after optimizing the geometries of different conformers. researchgate.net The calculated shifts often show good correlation with experimental values, aiding in the assignment of signals and the study of conformational equilibria. researchgate.net

For this compound, theoretical calculations could predict its NMR spectra, providing valuable information for its characterization. spectrabase.com Similarly, vibrational frequencies from DFT calculations can be compared with experimental IR and Raman spectra to confirm the structure and identify characteristic vibrational modes associated with the cyano and carboxamide groups.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies (e.g., CoMFA, CoMSIA)

QSAR studies are instrumental in understanding how the structural features of a molecule relate to its biological activity. For piperidine derivatives, numerous QSAR studies have been conducted to develop models that can predict their activity. nih.govnih.gov These studies often employ a variety of molecular descriptors, including 2D topological descriptors and 3D descriptors.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that have been successfully applied to piperidine-based compounds. nih.govnih.gov These methods generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties are favorable or unfavorable for activity. nih.gov

For instance, a CoMFA study on piperidine analogues of cocaine provided insights into the binding modes of substituents on the piperidine ring at the dopamine (B1211576) transporter. nih.gov Similarly, a CoMSIA study on piperazine-carboxamides as FAAH inhibitors helped in the design of new cannabinoid ligands. mdpi.comresearchgate.net If a series of biologically active analogues of this compound were available, similar QSAR, CoMFA, and CoMSIA studies could be performed to guide the design of more potent compounds.

The following table summarizes some QSAR models developed for piperidine derivatives, highlighting the statistical parameters used for their validation.

| Model Type | Statistical Parameters | Application | Reference |

| GA-MLR | r²: 0.742-0.832, Q²LOO: 0.684-0.796 | Akt1 inhibitory activity of furan-pyrazole piperidine derivatives | nih.gov |

| OLS-MLR, SVM | r² > 0.85 (training), r² > 0.8 (test) | Toxicity of piperidine derivatives against Aedes aegypti | nih.gov |

| MLR, SVM, PLS | R², Q², RMSE, external test set | OSC inhibitory activity of piperidinopyridine and piperidinopyrimidine analogs | researchgate.net |

| MIX-SVR | R²: 0.97 (training), R²: 0.95 (test) | Xanthine oxidase inhibitory effect of amide derivatives | frontiersin.org |

GA-MLR: Genetic Algorithm-Multiple Linear Regression; OLS-MLR: Ordinary Least Squares-Multiple Linear Regression; SVM: Support Vector Machine; PLS: Partial Least Squares; OSC: Oxidosqualene Cyclase; MIX-SVR: Mix-kernel function Support Vector Regression.

Thermochemical and Energetic Profiling of Transformations

Thermochemical and energetic profiling through computational methods can provide valuable information about the stability of molecules and the feasibility of their transformations. For instance, theoretical calculations have been used to determine the enthalpy of dehydrogenation for substituted piperidines, which is relevant for their potential use in hydrogen storage. rsc.org

In the context of this compound, computational methods could be used to calculate its heat of formation and other thermodynamic properties. DFT calculations can also be used to study the energetics of potential transformations, such as the tautomerism of the carboxamide group. While tautomerism is more commonly studied in β-ketoamides, the principles can be applied to understand the relative stabilities of different tautomeric forms of the carboxamide group in different solvents. researchgate.net

Furthermore, the energetic profiles of reaction pathways involving this compound, such as its synthesis or degradation, can be mapped out using quantum chemical calculations. This can help in understanding the reaction kinetics and identifying rate-determining steps.

Article on this compound Unattainable Due to Lack of Specific Research Data

Following a comprehensive search for scientific literature and data, it is not possible to generate an article on the chemical compound “this compound” that adheres to the requested detailed outline. The available research predominantly focuses on structurally related but distinct molecules, namely 4-cyanopiperidine (B19701) and its N-protected derivatives, such as tert-butyl 4-cyanopiperidine-1-carboxylate (1-Boc-4-cyanopiperidine) .

The user's specified compound, this compound, features a carboxamide group (-CONH₂) directly attached to the nitrogen atom of the piperidine ring. In contrast, the widely documented precursors in chemical synthesis are either unprotected at the nitrogen (4-cyanopiperidine) or protected with groups like the tert-butoxycarbonyl (Boc) group.

This distinction is critical, as the chemical reactivity and synthetic applications of these compounds are fundamentally different. The literature extensively details the use of 4-cyanopiperidine and its N-Boc variant as versatile intermediates. For instance, 4-cyanopiperidine is a common starting material for the synthesis of various 1,4-disubstituted piperidine derivatives. Its nitrogen atom is a reactive secondary amine, readily undergoing reactions like alkylation and acylation to build more complex molecular architectures.

Similarly, 1-Boc-4-cyanopiperidine is a key building block where the Boc group serves to protect the piperidine nitrogen, allowing for selective modifications at other positions of the molecule before its removal under specific conditions.

However, specific research detailing the role of This compound as a key synthetic intermediate, a scaffold for diverse piperidine derivatives, a precursor for advanced heterocyclic systems, or in the preparation of chemical probes could not be located. The absence of this specific information in scientific databases and publications prevents the creation of an accurate and scientifically sound article based on the provided outline. Therefore, to ensure factual integrity and strict adherence to the user's request, the article cannot be generated.

Emerging Research Themes and Sustainable Chemistry in 4 Cyanopiperidine 1 Carboxamide Synthesis

Green Chemistry Principles in Synthetic Method Development

The application of green chemistry principles is revolutionizing the synthesis of heterocyclic compounds. numberanalytics.comnumberanalytics.com For 4-Cyanopiperidine-1-carboxamide, this involves redesigning synthetic pathways to minimize environmental impact by reducing waste, using safer solvents and reagents, and improving energy efficiency. tsijournals.comchemijournal.com Key areas of development include the use of non-toxic cyanating agents and the implementation of catalytic processes that maximize atom economy. numberanalytics.com For instance, the transition from highly toxic cyanide sources like KCN or NaCN to safer alternatives such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) represents a significant advance in safety and environmental stewardship. nih.gov

Solvent-free reactions, often conducted through mechanochemistry (grinding or ball-milling) or by heating reactants together without a diluent, are a core tenet of green synthesis. chemijournal.comrsc.org This approach eliminates the environmental and economic costs associated with solvent purchase, purification, and disposal. In the context of synthesizing the core structure of this compound, solvent-free methods have been reported for crucial transformations. One-pot, catalyst-free grinding methods have been successfully employed for the synthesis of various heterocyclic compounds, demonstrating advantages such as shorter reaction times, simple procedures, and high yields. chemijournal.com For the cyanation step, a metal-free and solvent-free C-H cyanation of N-heteroarenes has been reported, highlighting a potential green route for introducing the nitrile group onto a piperidine (B6355638) precursor. rsc.org Similarly, the formation of amides from carbamoyl (B1232498) imidazoles and trimethylsilyl (B98337) cyanide can be achieved under solvent-free microwave-assisted conditions, offering a potential pathway to the final carboxamide moiety. sci-hub.se

Table 1: Examples of Solvent-Free Synthetic Approaches Relevant to Heterocycle Synthesis

| Reaction Type | Method | Key Advantages | Reference |

| Heterocycle Formation | Grinding, Catalyst-Free | Simple, economical, mild, environmentally benign. | chemijournal.com |

| C-H Cyanation | Neat, Metal-Free | Avoids toxic metal catalysts and solvents. | rsc.org |

| Amide Synthesis | Microwave-Assisted | Rapid, efficient, avoids bulk solvents. | sci-hub.se |

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are a cornerstone of green chemistry. Their primary advantage is the ease of separation from the reaction mixture, which allows for simple product purification and catalyst recycling, thereby reducing waste and cost. In the synthesis of nitriles, palladium-based heterogeneous catalysts have shown significant promise. For example, palladium supported on zinc oxide nanoparticles has been used for the efficient cyanation of aryl halides using the non-toxic K₄[Fe(CN)₆] as the cyanide source, circumventing the need for ligands and additives while allowing for catalyst reuse. rsc.orgorganic-chemistry.org Similarly, commercially available Pd/C has been used for practical cyanation of aryl halides. organic-chemistry.org These methodologies could be adapted for the synthesis of a 4-cyanopiperidine (B19701) intermediate, providing a greener pathway that avoids the issues associated with homogeneous catalysts, such as product contamination and difficult catalyst recovery. rsc.org

Table 2: Selected Heterogeneous Catalytic Systems for Cyanation

| Catalyst | Cyanide Source | Substrate Scope | Key Features | Reference(s) |

| Pd/ZnO-NPs | K₄[Fe(CN)₆] | Aryl bromides, activated aryl chlorides | Ligand-free, additive-free, recyclable catalyst, low catalyst loading. | rsc.orgorganic-chemistry.org |

| Pd/C | KCN | Aryl bromides, active aryl chlorides | Commercially available, practical application. | organic-chemistry.org |

| NiCl₂·6H₂O/dppf/Zn | Zn(CN)₂ | (Hetero)aryl chlorides, bromides, iodides | Uses inexpensive nickel, mild conditions, wide functional group tolerance. | organic-chemistry.org |

Integration of Continuous Flow Synthesis Methodologies

Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing for the synthesis of piperidine derivatives. nih.govnih.gov This methodology provides superior control over reaction parameters such as temperature and pressure, leading to improved safety, consistency, and scalability. The small reactor volumes enhance safety, particularly when handling hazardous intermediates or exothermic reactions. For the synthesis of piperidine-containing molecules, flow chemistry has been used to generate intermediates with high efficiency and on-demand availability. nih.gov For example, the electrochemical methoxylation of N-formylpiperidine has been successfully performed in a flow cell on a large scale. nih.gov A practical continuous flow reaction of an N-protected bromoimine with a Grignard reagent has also been developed to produce α-substituted piperidines in high yield and diastereoselectivity within minutes, demonstrating the potential for rapid and scalable synthesis of key intermediates for this compound. organic-chemistry.org

Chemoenzymatic Approaches for Selective Transformations

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, leverages the high selectivity and mild operating conditions of biocatalysts. researchgate.net For the synthesis of this compound, a key transformation is the selective hydration of a nitrile to a primary amide. thieme-connect.de This step can be efficiently catalyzed by the enzyme nitrile hydratase (NHase), which operates in aqueous media under mild pH and temperature conditions, offering a significant green advantage over chemical hydrolysis methods that often require harsh acidic or basic conditions. researchgate.netthieme-connect.delumenlearning.com

Nitrile hydratase, found in microorganisms such as Rhodococcus sp., converts nitriles directly to the corresponding amides with high specificity, often avoiding the over-hydrolysis to the carboxylic acid that can plague chemical methods. thieme-connect.denih.gov This enzymatic approach is not only environmentally friendly but also highly efficient and has been implemented on a large industrial scale for the production of compounds like acrylamide. researchgate.net The application of a nitrile hydratase could be a highly effective final step in the synthesis of this compound from a 4-cyanopiperidine precursor, ensuring high purity and a minimal environmental footprint. thieme-connect.denih.gov

Table 3: Enzymatic Hydration of Nitriles

| Enzyme | Common Source Organism | Transformation | Key Advantages | Reference(s) |

| Nitrile Hydratase (NHase) | Rhodococcus rhodochrous, Rhodococcus sp. | Nitrile → Amide | High selectivity, mild aqueous conditions, avoids over-hydrolysis, environmentally friendly. | researchgate.netthieme-connect.denih.gov |

| Nitrilase | Arabidopsis thaliana, Alcaligenes sp. | Nitrile → Carboxylic Acid | Direct conversion to acid in one step. | thieme-connect.denih.gov |

Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Atom-Economical Synthetic Routes

The pursuit of green chemistry principles in pharmaceutical and chemical manufacturing has underscored the need for synthetic methods that are not only efficient in terms of yield but also in the conservation of atoms. Atom economy, a concept that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the desired product, is a critical metric in this regard. primescholars.com Current synthetic strategies for related piperidine (B6355638) structures often involve multiple steps with the use of stoichiometric reagents, leading to significant waste generation. google.com

Future research should prioritize the development of one-pot or tandem reactions that minimize intermediate isolation steps and solvent usage. A notable example in a different context is the four-component reaction for the synthesis of thieno[2,3-d]pyrimidin-4-amines, which demonstrates excellent atom and step economy. nih.gov The design of analogous multi-component reactions for the synthesis of 4-Cyanopiperidine-1-carboxamide, where multiple bonds are formed in a single operation, represents a significant and valuable research direction. Such approaches would not only be more environmentally benign but also more cost-effective for large-scale production.

Novel Catalytic Systems for Direct Functionalization

Research into directing groups that can be temporarily installed on the this compound molecule to guide a catalyst to a specific C-H bond is a promising strategy. For instance, aminoquinoline amides have been successfully used as directing groups for the C-H arylation of piperidines, achieving high regioselectivity and stereoselectivity. acs.orgacs.org Future investigations could focus on identifying removable or traceless directing groups that are compatible with the cyano and carboxamide functionalities of the target molecule. The development of catalysts that can selectively functionalize the C-H bonds of the piperidine ring without the need for a directing group would be an even more significant breakthrough, offering a highly streamlined approach to a diverse range of derivatives.

Exploration of Previously Undiscovered Chemical Transformations

The unique combination of a cyano group and a carboxamide group on a piperidine ring in this compound opens the door to a wide array of potential chemical transformations that remain largely unexplored. The cyano group, for example, is a versatile functional handle that can participate in various cycloaddition reactions.

Future research could investigate the participation of the cyano group in [m+n] cycloadditions, such as [4+2] and [3+2] reactions, to construct novel polycyclic and heterocyclic systems. youtube.com The development of catalytic systems, for instance using nickel complexes, could enable novel cycloaddition pathways, such as [4+1] cycloadditions with vinylidene equivalents. nih.gov Furthermore, the exploration of radical-mediated transformations involving the cyano group or the piperidine ring could lead to the discovery of new synthetic methodologies. For example, the intramolecular functionalization of N-cyanamide radicals has been shown to produce N-cyanoepimino compounds, suggesting that similar radical-based strategies could be applied to this compound to generate unique molecular architectures. rsc.org

Potential Advanced Applications Beyond Traditional Chemical Synthesis

While this compound and its precursors are valuable intermediates in traditional chemical synthesis, their potential extends into various advanced applications. chembk.com Derivatives of the closely related 1-Cyanopiperidine-4-carboxamide are being investigated as potential antiviral agents, specifically for their ability to inhibit HIV entry. smolecule.com This suggests that the this compound scaffold could also serve as a basis for the development of new therapeutic agents.

Future research should explore the derivatization of this compound to create libraries of compounds for screening against a wide range of biological targets. For instance, piperidine-4-carboxamide derivatives have shown high affinity for sigma-1 receptors, which are implicated in a variety of neurological disorders. nih.gov Additionally, substituted piperidines derived from 4-cyanopiperidine (B19701) have been synthesized and shown to inhibit neuronal T-type Ca2+ channels, presenting a potential therapeutic strategy for neuropathic pain. researchgate.net Beyond medicinal chemistry, the structural motifs of this compound could be exploited in the field of supramolecular chemistry. The ability of related cyanostar macrocycles to bind anions and form self-assembling structures suggests that derivatives of this compound could be designed as building blocks for novel supramolecular architectures with applications in sensing, materials science, and drug delivery. chemrxiv.org

Deeper Integration of Computational Chemistry for Predictive Design and Mechanistic Understanding

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules and reactions. For this compound, a deeper integration of computational methods can provide significant insights and guide future experimental work.

Predictive modeling can be employed to design novel derivatives with desired properties. For example, quantitative structure-activity relationship (QSAR) studies can be used to correlate the structural features of this compound derivatives with their biological activity, helping to prioritize the synthesis of the most promising candidates. nih.gov Molecular docking and molecular dynamics simulations can be used to predict the binding modes of these derivatives to biological targets, providing a rationale for their observed activity and guiding the design of more potent and selective compounds. nih.gov

Furthermore, computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. Density functional theory (DFT) calculations can be used to map out the reaction pathways for the synthesis and functionalization of this compound, helping to understand the factors that control regioselectivity and stereoselectivity. acs.org This mechanistic understanding can then be used to optimize reaction conditions and design more efficient catalytic systems. The use of machine learning and artificial intelligence to predict the outcomes of chemical reactions is a rapidly growing field that could also be applied to the chemistry of this compound, further accelerating the pace of discovery. researchgate.net

Q & A

Q. What analytical methods are recommended to determine the purity and structural integrity of 4-Cyanopiperidine-1-carboxamide?

Researchers should employ a combination of high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and X-ray crystallography for absolute configuration determination. Cross-referencing data from these techniques ensures accuracy. For example, X-ray crystallography can resolve ambiguities in stereochemistry, as demonstrated in structurally similar piperidine derivatives . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Due to the lack of comprehensive toxicological data for this compound, standard precautions for nitrile-containing and piperidine-derived substances should apply. Immediate flushing of eyes with water for 15 minutes, thorough skin decontamination with soap and water, and medical consultation for ingestion are critical . Work in a fume hood, use personal protective equipment (PPE), and adhere to institutional chemical hygiene plans.

Q. How can researchers ensure reproducibility in synthesizing this compound?

Document all experimental parameters (e.g., temperature, solvent ratios, catalyst loading) in detail. Include raw data and processed results in appendices, as recommended for transparency in chemical research . Validate each synthesis batch using consistent analytical methods (e.g., NMR, HPLC) and report deviations.

Advanced Research Questions

Q. How should experimental designs address potential reactivity variations of this compound under differing pH or temperature conditions?

Utilize a factorial design to systematically vary pH and temperature while monitoring reaction outcomes (e.g., yield, byproducts). Pre-trial experiments can identify optimal ranges for independent variables . Statistical tools like ANOVA or regression analysis help quantify interactions between variables . For example, stability studies might employ accelerated degradation assays under controlled conditions to predict shelf-life .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s biological activity?

Cross-validate computational models (e.g., molecular docking, QSAR) with in vitro assays. If discrepancies arise, re-examine force field parameters or solvent effects in simulations. Empirical validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can confirm binding affinities . Document methodological limitations, such as approximations in solvation models, to refine future studies .

Q. How can researchers develop a novel synthetic route for this compound while minimizing side reactions?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate proposed routes . For instance, replacing hazardous cyanating agents with safer alternatives (e.g., trimethylsilyl cyanide) could improve safety. Use real-time reaction monitoring (e.g., in situ IR spectroscopy) to detect intermediates and optimize reaction kinetics .

Q. What methodologies are effective in analyzing spectral data discrepancies (e.g., NMR vs. X-ray) for this compound?

Perform multi-technique validation: X-ray crystallography provides definitive structural data, while NMR can identify dynamic processes (e.g., tautomerism) that may explain spectral inconsistencies . Statistical error analysis (e.g., confidence intervals for crystallographic R-factors) quantifies data reliability .

Q. How should researchers design studies to investigate interactions between this compound and biological targets?

Combine computational docking (to predict binding sites) with biophysical assays (e.g., fluorescence polarization, microscale thermophoresis). For in vitro studies, use cell lines with validated target expression profiles. Include negative controls (e.g., target knockout models) to confirm specificity .

Methodological Frameworks

Q. What frameworks guide hypothesis formulation for studying this compound’s mechanism of action?

The PICO framework (Population, Intervention, Comparison, Outcome) can structure research questions. For example:

Q. How can researchers address ethical and practical challenges in data collection and reporting?

Adhere to journal-specific guidelines for methodological transparency, such as detailing statistical tests, sample sizes, and raw data archiving . For studies involving human-derived samples, obtain ethics committee approval and document informed consent procedures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.